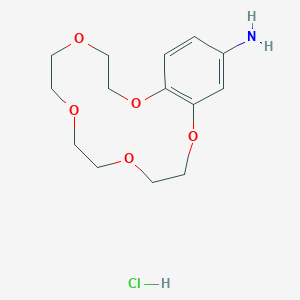
disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is a complex organic compound with the molecular formula C18H10Na2O8S3. This compound is known for its unique structural features, which include a dibenzothiophene core with sulfonic acid groups and a disodium salt form. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt typically involves multiple steps. One common method includes the sulfonation of dibenzothiophene, followed by oxidation to introduce the sulfonic acid groups. The reaction conditions often require the use of strong acids like sulfuric acid and oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The disodium salt form is achieved by neutralizing the sulfonic acid groups with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate esters.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various sulfone derivatives, sulfonate esters, and substituted aromatic compounds.
Scientific Research Applications
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins, affecting their function. The dibenzothiophene core can also participate in π-π stacking interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
3,7-Dibromodibenzothiophene 5,5-dioxide: Similar in structure but contains bromine atoms instead of sulfonic acid groups.
Dibenzothiophene sulfone: Lacks the sulfonic acid groups and disodium salt form.
Uniqueness
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is unique due to its combination of sulfonic acid groups and disodium salt form, which impart distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific ionic interactions and solubility characteristics.
Properties
CAS No. |
109727-22-2 |
|---|---|
Molecular Formula |
C18H10Na2O8S3 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate |
InChI |
InChI=1S/C18H12O8S3.2Na/c19-27(20)17-9-12(11-1-4-13(5-2-11)28(21,22)23)3-7-15(17)16-8-6-14(10-18(16)27)29(24,25)26;;/h1-10H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
OSJIIFUVNKDSEQ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
109727-22-2 |
Synonyms |
4,4'-disulfo-p-terphenyl sulfone 4,4'-disulfo-p-terphenyl sulfone disodium salt IEM 967 IEM-967 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)




![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
![4-[(3,4-Difluorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid](/img/structure/B34906.png)







